molecular formula C9H14O2 B032878 (2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester CAS No. 90107-62-3

(2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester

Cat. No. B032878
CAS RN: 90107-62-3
M. Wt: 154.21 g/mol
InChI Key: RCGUDPCNDKMRQV-CUXHJGIESA-N
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Description

“(2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester” is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 . It is also known by the alternate name "Ethyl (2E,4E)-4-Methylhexa-2,4-dienoate" .


Molecular Structure Analysis

The molecular structure of this compound consists of a nine-carbon chain with two double bonds in the 2 and 4 positions, a methyl group attached to the 4th carbon, and an ethyl ester functional group attached to the 1st carbon .


Physical And Chemical Properties Analysis

This compound is a clear oil that is soluble in dichloromethane . As an ester, it is likely to have a fruity smell.

properties

IUPAC Name

ethyl (2E,4E)-4-methylhexa-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-4-8(3)6-7-9(10)11-5-2/h4,6-7H,5H2,1-3H3/b7-6+,8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGUDPCNDKMRQV-CUXHJGIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=C/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,4E)-4-Methyl-2,4-hexadienoic acid ethyl ester

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